Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-
Overview
Description
U-54494A is a benzamide derivative known for its unique anticonvulsant properties. It is structurally related to kappa opioid agonists but lacks the kappa receptor-mediated sedative and analgesic activities. This compound has been studied extensively for its potential in treating convulsions induced by excitatory amino acid agonists and calcium channel agonists .
Preparation Methods
The synthesis of U-54494A involves several steps, starting with the preparation of the benzamide core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
U-54494A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Scientific Research Applications
U-54494A has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving benzamide derivatives.
Biology: Research on its effects on neuronal signaling and calcium uptake in synaptosomes.
Medicine: Investigated for its potential in treating epilepsy and other convulsive disorders.
Industry: Utilized in the development of new anticonvulsant drugs.
Mechanism of Action
The mechanism of action of U-54494A involves the attenuation of depolarization-induced calcium uptake into forebrain synaptosomes. It also blocks the enhancement of kainic acid binding induced by calcium chloride. These actions suggest that U-54494A exerts its anticonvulsant effects through a calcium-related mechanism, possibly involving a subclass of kappa receptors .
Comparison with Similar Compounds
U-54494A is compared to other similar compounds such as U-50488H, phenytoin, and phenobarbital. Unlike U-50488H, U-54494A lacks the kappa receptor-mediated sedative and analgesic activities. Both U-54494A and U-50488H are effective antagonists of convulsions induced by excitatory amino acid agonists and calcium channel agonists, but they are not effective against gamma-aminobutyric acid-related convulsants .
Similar Compounds
- U-50488H
- Phenytoin
- Phenobarbital
Properties
IUPAC Name |
3,4-dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBNVWGVNWIXMB-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918854 | |
Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92953-41-8 | |
Record name | U 54494A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092953418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | U-54494A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3NE36R0XJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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